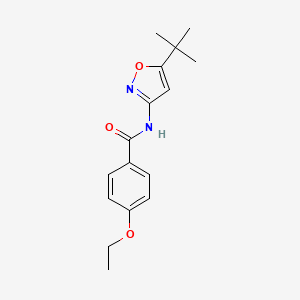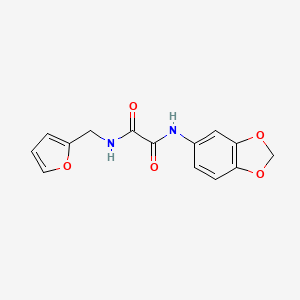![molecular formula C16H18N2O4 B5124713 1-{[5-(2-nitrophenyl)-2-furyl]methyl}-3-piperidinol](/img/structure/B5124713.png)
1-{[5-(2-nitrophenyl)-2-furyl]methyl}-3-piperidinol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{[5-(2-nitrophenyl)-2-furyl]methyl}-3-piperidinol, commonly known as NFPS, is a potent and selective antagonist of the glycine transporter 1 (GlyT1). GlyT1 is responsible for the reuptake of glycine, which is an important co-agonist of the N-methyl-D-aspartate (NMDA) receptor, a type of glutamate receptor. NMDA receptors are widely distributed in the central nervous system and play a crucial role in synaptic plasticity, learning, and memory. Therefore, GlyT1 inhibitors like NFPS have been extensively studied for their potential therapeutic applications in various neurological disorders.
Mécanisme D'action
NFPS acts as a competitive inhibitor of 1-{[5-(2-nitrophenyl)-2-furyl]methyl}-3-piperidinol, which prevents the reuptake of glycine and increases its availability in the synaptic cleft. This leads to enhanced activation of NMDA receptors and downstream signaling pathways that are involved in synaptic plasticity and learning. NFPS has been shown to selectively inhibit 1-{[5-(2-nitrophenyl)-2-furyl]methyl}-3-piperidinol without affecting other transporters or receptors, which makes it a valuable tool for studying the specific role of 1-{[5-(2-nitrophenyl)-2-furyl]methyl}-3-piperidinol in neuronal function.
Biochemical and Physiological Effects:
NFPS has been found to increase the amplitude and duration of NMDA receptor-mediated excitatory postsynaptic currents (EPSCs) in the hippocampus and prefrontal cortex. This indicates that NFPS enhances the efficacy of NMDA receptor activation by glycine and improves synaptic plasticity. NFPS has also been shown to increase the frequency of spontaneous EPSCs, which suggests that it enhances the release of glutamate and/or glycine from presynaptic terminals. In addition, NFPS has been reported to increase the expression of brain-derived neurotrophic factor (BDNF), a key regulator of synaptic plasticity and neurogenesis.
Avantages Et Limitations Des Expériences En Laboratoire
NFPS is a highly selective and potent inhibitor of 1-{[5-(2-nitrophenyl)-2-furyl]methyl}-3-piperidinol, which makes it a valuable tool for investigating the role of 1-{[5-(2-nitrophenyl)-2-furyl]methyl}-3-piperidinol in neuronal function. However, its use is limited by its poor solubility in water and low bioavailability in vivo. Therefore, it is often used in vitro or administered directly into the brain via microinjection. Moreover, the effects of 1-{[5-(2-nitrophenyl)-2-furyl]methyl}-3-piperidinol inhibition on synaptic plasticity and behavior may depend on the specific brain region, developmental stage, and disease state, which should be taken into account when designing experiments.
Orientations Futures
NFPS and other 1-{[5-(2-nitrophenyl)-2-furyl]methyl}-3-piperidinol inhibitors have shown promising results in preclinical studies of various neurological disorders, including schizophrenia, depression, and cognitive impairment. However, their clinical efficacy and safety need to be further evaluated in human trials. In addition, the specific mechanisms underlying the therapeutic effects of 1-{[5-(2-nitrophenyl)-2-furyl]methyl}-3-piperidinol inhibitors and their interactions with other neurotransmitter systems need to be elucidated. Furthermore, the development of more potent and selective 1-{[5-(2-nitrophenyl)-2-furyl]methyl}-3-piperidinol inhibitors with improved pharmacokinetic properties may enhance their therapeutic potential.
Méthodes De Synthèse
NFPS can be synthesized by the reaction of 5-(2-nitrophenyl)-2-furaldehyde with 3-piperidinol in the presence of a reducing agent like sodium borohydride. The reaction proceeds via a nucleophilic addition of the piperidinol to the aldehyde followed by reduction of the nitro group to an amino group. The final product is obtained by acid-catalyzed cyclization of the intermediate imine.
Applications De Recherche Scientifique
NFPS has been used as a tool compound in various in vitro and in vivo studies to investigate the role of 1-{[5-(2-nitrophenyl)-2-furyl]methyl}-3-piperidinol in synaptic transmission and plasticity. It has been shown to increase the extracellular concentration of glycine and enhance NMDA receptor-mediated neurotransmission in the hippocampus and prefrontal cortex. NFPS has also been tested in animal models of schizophrenia, depression, and cognitive impairment, where it exhibited beneficial effects on cognitive and behavioral deficits.
Propriétés
IUPAC Name |
1-[[5-(2-nitrophenyl)furan-2-yl]methyl]piperidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4/c19-12-4-3-9-17(10-12)11-13-7-8-16(22-13)14-5-1-2-6-15(14)18(20)21/h1-2,5-8,12,19H,3-4,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMDREIUPALVXIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=C(O2)C3=CC=CC=C3[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[[5-(2-Nitrophenyl)furan-2-yl]methyl]piperidin-3-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,5-dichloro-2-[2-(2-methoxy-4-methylphenoxy)ethoxy]-3-methylbenzene](/img/structure/B5124642.png)

![N~1~-allyl-N~2~-benzyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]glycinamide](/img/structure/B5124646.png)
![3-(2-fluorophenyl)-5-{2-[(4-methylbenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5124647.png)
![2-{[3-(2-furylmethyl)-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]thio}-N-(3-nitrophenyl)acetamide](/img/structure/B5124649.png)


![(3-methoxybenzyl)({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)methylamine](/img/structure/B5124678.png)
![N-[3-(3,4-dimethylbenzoyl)phenyl]-2,2-diphenylacetamide](/img/structure/B5124682.png)
![6,8-dichloro-3-{[4-(4-methoxyphenyl)-1-piperazinyl]methyl}-4H-chromen-4-one](/img/structure/B5124686.png)
![3-[1-(4-bromophenyl)-1H-pyrrol-2-yl]-N-(4-chlorophenyl)-2-cyanoacrylamide](/img/structure/B5124694.png)


